2-Ethyl-1-(2-methoxyethyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-(2-methoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-12-13-10-6-4-5-7-11(10)14(12)8-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUHVNYZJZENJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 1 2 Methoxyethyl Benzimidazole and Analogous Benzimidazole Derivatives
Classical and Established Synthesis Routes for Benzimidazoles
The traditional and most widely adopted methods for synthesizing the benzimidazole (B57391) scaffold are centered on the condensation of o-phenylenediamines with various carbon sources. These reactions are valued for their reliability and versatility in creating a wide array of substituted benzimidazoles.
Condensation Reactions of o-Phenylenediamines
The condensation of an o-phenylenediamine (B120857) (or 1,2-diaminobenzene) with a compound containing a single carbon atom that can be electrophilically attacked by the amino groups is the most direct approach to the benzimidazole ring system. This "one-carbon unit" can be provided by various functional groups, most commonly carboxylic acids and aldehydes, or their derivatives. nih.govresearchgate.net The synthesis of the 2-ethylbenzimidazole (B155763) precursor for the target compound, 2-Ethyl-1-(2-methoxyethyl)benzimidazole, typically begins with this fundamental reaction.
Following the formation of the 2-ethylbenzimidazole core, the final target compound is synthesized through N-alkylation. This involves reacting 2-ethylbenzimidazole with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane, in the presence of a base like potassium carbonate or sodium hydride. researchgate.netnih.gov This substitution typically occurs in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.gov
The Phillips-Ladenburg synthesis, a cornerstone of benzimidazole chemistry, involves the condensation of o-phenylenediamines with carboxylic acids under acidic conditions and heat. colab.wsresearchgate.net To synthesize the 2-ethyl substituted core, o-phenylenediamine is reacted with propanoic acid. The reaction is typically facilitated by a mineral acid, such as hydrochloric acid (HCl), which protonates the carboxylic acid, increasing its electrophilicity. researchgate.net The process involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. wikipedia.org Good yields can be obtained with aliphatic acids, though the conditions can be harsh, sometimes requiring high temperatures. colab.wsrsc.org
The reaction mechanism proceeds through the acylation of one amino group of the o-phenylenediamine by the carboxylic acid. This is followed by a ring-closing step where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is the elimination of a water molecule to yield the aromatic benzimidazole ring. wikipedia.org
An alternative and widely used method is the condensation of o-phenylenediamines with aldehydes. nih.gov For the synthesis of 2-ethylbenzimidazole, propanal would be the aldehyde of choice. This reaction typically proceeds in two stages: an initial condensation to form a Schiff base (dihydrobenzimidazole intermediate), followed by an oxidative dehydrogenation to form the aromatic benzimidazole ring. nih.gov
A variety of oxidizing agents can be employed for the second step, including air, benzoquinones, or hydrogen peroxide. rsc.orgnih.gov The choice of solvent and catalyst is crucial for achieving high yields and selectivity. These reactions are often performed under milder conditions compared to the Phillips-Ladenburg synthesis. organic-chemistry.org
The efficiency, yield, and environmental impact of benzimidazole synthesis are significantly influenced by the choice of catalyst. A vast array of catalysts has been developed to promote the condensation of o-phenylenediamines with either carboxylic acids or aldehydes. These catalysts can be broadly categorized as acidic, metallic, nano-catalysts, and photocatalysts, each offering distinct advantages.
For instance, Brønsted acids like p-toluenesulfonic acid and mineral acids like HCl are commonly used but can require harsh conditions. nih.gov Lewis acids, such as scandium triflate (Sc(OTf)₃) and erbium triflate (Er(OTf)₃), have been shown to be highly effective under milder conditions. rsc.org In recent years, heterogeneous and nano-catalysts have gained prominence due to their high efficiency, reusability, and environmentally friendly nature. rsc.orgnih.gov Microwave-assisted synthesis, often in the absence of any catalyst, has also emerged as a green and rapid method for preparing benzimidazole derivatives. organic-chemistry.org
Below is a table summarizing various catalytic systems used in the synthesis of 2-substituted benzimidazoles.
| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages |
| Mineral Acid | Hydrochloric Acid (HCl) | o-Phenylenediamine + Carboxylic Acid | Traditional, widely used method. researchgate.net |
| Lewis Acid | Erbium(III) triflate (Er(OTf)₃) | o-Phenylenediamine + Aldehyde | High efficiency, mild conditions, solvent-free options. |
| Heterogeneous | MgO@DFNS (engineered MgO on dendritic fibrous nanosilica) | o-Phenylenediamine + Aldehyde | Recyclable, high yields, environmentally friendly. rsc.org |
| Nanoparticles | Gold on Titania (Au/TiO₂) | o-Phenylenediamine + Aldehyde | High activity at ambient temperature, reusable. nih.gov |
| Oxidizing System | Hydrogen Peroxide (H₂O₂)/HCl | o-Phenylenediamine + Aldehyde | Simple procedure, short reaction times, excellent yields. organic-chemistry.org |
| Photocatalyst | Rose Bengal | o-Phenylenediamine + Aldehyde | Metal-free, operates under visible light, mild conditions. acs.org |
Cyclization Strategies for Benzimidazole Ring Formation
The formation of the benzimidazole ring is fundamentally a cyclization reaction. In the context of reacting o-phenylenediamines with carboxylic acids or aldehydes, this involves an intramolecular nucleophilic attack to form the five-membered imidazole (B134444) ring. The initial condensation forms an intermediate (an N-acyl diamine or a dihydrobenzimidazole), which possesses the necessary functionality in close proximity for the subsequent ring closure. The stability of the resulting aromatic benzimidazole system is a significant thermodynamic driving force for this cyclization process.
Distinct from the condensation of pre-existing 1,2-diaminoaromatics, oxidative cyclization strategies construct the benzimidazole ring from other precursors, such as N-substituted anilines. These methods involve an intramolecular C-H amination reaction, where an oxidizing agent facilitates the formation of a nitrogen-carbon bond to close the ring. For example, N-alkyl-N'-aryl-amidines can undergo oxidative C-H amination using catalysts like iodobenzene (B50100) in the presence of an oxidant like m-CPBA to yield 1,2-disubstituted benzimidazoles. organic-chemistry.org This approach offers an alternative pathway to the benzimidazole core, particularly for accessing derivatives with specific substitution patterns that might be difficult to obtain through classical condensation routes.
Reductive Cyclization Approaches
Reductive cyclization is a powerful one-pot method for the synthesis of benzimidazoles, including N-substituted derivatives. This approach typically involves the reduction of a nitro group of an o-nitroaniline derivative to an amine, which then undergoes condensation with an aldehyde, followed by cyclization to form the benzimidazole ring.
A plausible synthetic route to this compound via this method would involve the reaction of N-(2-methoxyethyl)-2-nitroaniline with propionaldehyde (B47417) in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium dithionite (B78146) (Na₂S₂O₄) being a common choice due to its efficiency and mild reaction conditions. The reaction proceeds through the in situ formation of the corresponding o-phenylenediamine derivative, which readily reacts with the aldehyde.
Studies have demonstrated the successful synthesis of various N-substituted 2-alkyl/aryl benzimidazoles using this strategy. For instance, the reaction of N-arylmethyl-substituted nitroarenes with aldehydes in the presence of a tin(II) chloride dihydrate/choline chloride eutectic mixture has been shown to produce good to excellent yields of the desired products. rsc.org Microwave irradiation has also been utilized to accelerate this transformation, with Na₂S₂O₄ as the catalyst, leading to excellent yields in a short duration. rsc.org
The general mechanism involves the reduction of the nitro group to an amino group, which then forms a Schiff base with the aldehyde. Subsequent intramolecular cyclization and aromatization lead to the final benzimidazole product. This method's key advantage is its one-pot nature, which avoids the isolation of the often-unstable o-phenylenediamine intermediates.
Table 1: Examples of Reductive Cyclization for the Synthesis of Benzimidazole Derivatives
| o-Nitroaniline Derivative | Aldehyde | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| N-benzyl-2-nitroaniline | Benzaldehyde (B42025) | SnCl₂·2H₂O/Choline chloride | Eutectic mixture | Not specified | Good to excellent |
| o-Nitroaniline | Aryl aldehydes | Na₂S₂O₄ | Not specified | Microwave irradiation | Excellent |
| 5-morpholin-4-yl-2-nitroaniline | Various aldehydes | Not specified | Not specified | Microwave | Good |
Multi-component Reaction (MCR) Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted benzimidazoles in a single step from three or more starting materials. This strategy is highly valued in medicinal chemistry for the rapid generation of compound libraries.
For the synthesis of this compound, a potential three-component reaction could involve an appropriately N-substituted o-phenylenediamine, propionaldehyde, and a third component that facilitates the cyclization and introduces the desired substituent. A more direct approach would be a three-component coupling of an N-substituted o-phenylenediamine, a terminal alkyne (such as 1-butyne (B89482) to provide the ethyl group at the 2-position), and a nitrogen source, often catalyzed by a copper salt. nih.gov
Research has shown the successful synthesis of 1,2-disubstituted benzimidazoles using a copper-catalyzed three-component reaction of N-substituted o-phenylenediamines, terminal alkynes, and tosyl azide (B81097). nih.gov In this reaction, the terminal alkyne is activated by the catalyst and tosyl azide to form a ketenimine intermediate, which then undergoes nucleophilic attack by the diamine, followed by cyclization. nih.gov Iron-catalyzed MCRs have also been developed, for instance, using an Fe(III)-porphyrin catalyst for the reaction of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) to yield benzimidazoles under mild conditions. rsc.org
The versatility of MCRs allows for the introduction of a wide range of substituents at both the 1 and 2 positions of the benzimidazole core by simply varying the starting materials.
Table 2: Examples of Multi-component Reactions for Benzimidazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| N-(2-aminophenyl)benzamide | Ethynylbenzene | Tosyl azide | CuI | MeCN | 95 |
| Benzo-1,2-quinone | Aryl aldehydes | Ammonium acetate | Fe(III)TPPCl | Not specified | >90 |
| N-alkyl benzimidazoles | α-methylene aldehydes | Molecular sulfur | Not specified | Not specified | Good |
Advanced and Green Chemistry Synthetic Paradigms
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jocpr.com
The synthesis of benzimidazole derivatives, including 2-alkyl substituted analogues, has been significantly improved through the application of microwave technology. rsc.orgmdpi.com For instance, the condensation of o-phenylenediamines with carboxylic acids or aldehydes can be completed in minutes under microwave irradiation, often with high yields. researchgate.netscispace.com This technique is particularly effective for reactions that typically require high temperatures and long reaction times, such as those involving less reactive starting materials. scispace.com The combination of microwave heating with solvent-free conditions further enhances the green credentials of these synthetic protocols. rsc.orgmdpi.com
Table 3: Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Reactants | Catalyst/Conditions | Time | Yield (%) |
|---|---|---|---|
| o-Phenylenediamine, Aromatic carboxylic acid | Acid catalyst, Solvent-free | Not specified | High |
| N-phenyl-o-phenylenediamine, Aldehyde | Er(OTf)₃, Solvent-free | 5-10 min | 86-99 |
| o-Phenylenediamine, Formic acid | No catalyst | Not specified | High |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, improved yields and selectivity. rsc.org
The synthesis of benzimidazoles is particularly amenable to solvent-free conditions. The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be efficiently carried out by simply grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat reaction mixture. rsc.orgsemanticscholar.org These methods often proceed rapidly and with high efficiency. For example, various 2-arylbenzimidazoles have been synthesized in excellent yields under solvent-free conditions using catalysts such as H₂O₂/TiO₂ P25 nanoparticles. rsc.orgsemanticscholar.org
Table 4: Solvent-Free Synthesis of Benzimidazole Derivatives
| Reactants | Catalyst/Conditions | Time | Yield (%) |
|---|---|---|---|
| o-Phenylenediamines, Aromatic aldehydes | H₂O₂/TiO₂ P25 nanoparticles | Short | Excellent |
| o-Phenylenediamines, Aromatic aldehydes or orthoesters | No catalyst | Not specified | Good to excellent |
| o-Phenylenediamine, Butyric acid | Lipozyme® | Not specified | Good |
Application of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. ILs can also act as catalysts, promoting reactions and influencing selectivity. jsynthchem.com
The synthesis of benzimidazole derivatives has been successfully carried out in various ionic liquids. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been used as both a solvent and a catalyst for the reaction of phenylenediamine and benzaldehyde derivatives, resulting in high yields and reduced reaction times. jsynthchem.com Acidic ionic liquids have also been employed to catalyze the synthesis of benzimidazoles under microwave irradiation, offering a synergistic effect that leads to very fast reactions and excellent yields. researchgate.net
Table 5: Benzimidazole Synthesis in Ionic Liquids
| Reactants | Ionic Liquid | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| Phenylenediamine, Benzaldehyde derivatives | [bmim][BF₄] | 120°C | 3 hours | High |
| o-Phenylenediamine, Substituted aromatic aldehyde | [bnmim]HSO₄ | Microwave | 5 min | 90-92 |
Heterogeneous Catalysis in Benzimidazole Formation
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often, enhanced stability compared to their homogeneous counterparts. This makes them highly desirable for sustainable chemical processes.
A wide variety of heterogeneous catalysts have been developed for the synthesis of benzimidazoles. These include metal nanoparticles supported on various materials (e.g., Au/TiO₂), metal oxides (e.g., MgO@DFNS), and functionalized nanocomposites. researchgate.netrsc.org These catalysts can efficiently promote the condensation of o-phenylenediamines with aldehydes, alcohols, or other carbonyl compounds to afford 2-substituted benzimidazoles. researchgate.netnih.gov For example, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been shown to be a highly effective and recyclable catalyst for the synthesis of benzimidazole derivatives under mild, ambient temperature conditions. rsc.orgnih.gov The use of such catalysts often leads to clean reaction profiles, excellent yields, and short reaction times. rsc.org
Table 6: Heterogeneous Catalysis in Benzimidazole Synthesis
| Reactants | Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine, Aldehydes | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25°C | 51-99 |
| o-Phenylenediamine, Aldehydes | MgO@DFNS | Not specified | Ambient temperature | Excellent |
| Aryl aldehydes, 1,2-phenylenediamines | Fe₃O₄/MB | Refluxing ethanol | Not specified | High |
Strategic Design and Synthesis of this compound
The synthesis of this compound, a 1,2-disubstituted benzimidazole derivative, requires a strategic approach to ensure high yield, purity, and scalability. The benzimidazole core is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its construction. semanticscholar.orgsrrjournals.com The strategic design for this specific target compound involves a careful evaluation of possible synthetic pathways, selection of appropriate starting materials, and optimization of reaction conditions.
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of this compound reveals two primary disconnection strategies, centered on the formation of the imidazole ring and the installation of the N-alkyl substituent.
Strategy A: N-Alkylation of a Pre-formed Benzimidazole Core
This approach involves disconnecting the bond between the N1-position of the benzimidazole ring and the 2-methoxyethyl group. This leads back to 2-ethylbenzimidazole and a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate. The 2-ethylbenzimidazole intermediate can be further disconnected via the Phillips condensation, a common method for forming 2-alkylbenzimidazoles. nih.gov This second disconnection breaks the two C-N bonds of the imidazole ring, leading back to commercially available starting materials: o-phenylenediamine and propionic acid.
Strategy B: Cyclization of an N-Alkylated Diamine
Alternatively, the initial disconnection can be made at the C2-N3 and C2-N1 bonds of the imidazole ring. This approach involves the cyclocondensation of an N-substituted diamine, N-(2-methoxyethyl)-o-phenylenediamine, with propionaldehyde or a propionic acid equivalent. The N-(2-methoxyethyl)-o-phenylenediamine intermediate is derived from the mono-N-alkylation of o-phenylenediamine with a 2-methoxyethyl halide. This route builds the substituted ring system in the final step.
Both strategies offer viable pathways. Strategy A is often straightforward, as the initial Phillips condensation is typically high-yielding, and the subsequent N-alkylation is a well-established transformation. However, it can sometimes lead to mixtures of N1 and N3 isomers if the benzimidazole core is unsymmetrically substituted on the benzene (B151609) ring. Strategy B provides excellent regiocontrol for the N1-substituent, as the alkylation is performed on the symmetrical diamine, but the synthesis of the monosubstituted diamine precursor can sometimes be challenging to control, risking di-alkylation.
Selection of Optimal Starting Materials and Reagents
Based on the retrosynthetic analysis, the selection of starting materials and reagents is critical for an efficient synthesis.
For Strategy A , the key materials are:
o-Phenylenediamine: A readily available aromatic diamine.
Propionic Acid: Serves as the source for the 2-ethyl group. In the Phillips condensation, heating these two reagents, often in the presence of a strong acid like 4N hydrochloric acid or polyphosphoric acid (PPA), facilitates the cyclodehydration to form 2-ethylbenzimidazole. srrjournals.com
1-Bromo-2-methoxyethane (or 2-methoxyethyl tosylate): The alkylating agent for introducing the 2-methoxyethyl side chain.
Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the benzimidazole nitrogen, facilitating the nucleophilic attack on the alkylating agent.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used for the N-alkylation step.
For Strategy B , the required materials include:
o-Phenylenediamine: As the initial building block.
1-Bromo-2-methoxyethane: Used for the initial N-alkylation of the diamine. Careful control of stoichiometry is needed to favor mono-alkylation.
Propionaldehyde: An alternative to propionic acid for the cyclization step. Condensation with aldehydes often requires an oxidizing agent or catalyst to facilitate the cyclodehydrogenation. semanticscholar.orgacs.org Various catalysts, including metal nanoparticles, have been developed to promote this reaction under mild conditions. biointerfaceresearch.comdoi.org
Catalyst/Reagent for Cyclization: If propionaldehyde is used, a catalyst such as a copper(II)-alginate or a photocatalyst like Rose Bengal could be employed. acs.orgresearchgate.net If propionic acid is used, acidic conditions similar to the Phillips condensation are necessary.
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The cyclization and N-alkylation steps are key targets for optimization. For instance, in the synthesis of the 2-ethylbenzimidazole core via Phillips condensation (Strategy A), key parameters include temperature, reaction time, and the choice of acid catalyst. Insufficient heat or time may lead to incomplete reaction, while excessive temperatures can cause degradation and the formation of colored impurities.
The subsequent N-alkylation step also requires careful optimization. The choice of base, solvent, and temperature can significantly impact the reaction's efficiency and prevent side reactions. A hypothetical optimization study for this alkylation step is presented below.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 78 |
| 3 | NaH | DMF | 25 | 4 | 92 |
| 4 | NaH | THF | 25 | 6 | 85 |
| 5 | KOH | DMSO | 50 | 10 | 72 |
As the data suggests, using a stronger base like sodium hydride (NaH) in a polar aprotic solvent like DMF can lead to significantly higher yields in shorter reaction times at room temperature (Entry 3).
Process Intensification Techniques for Scalable Synthesis
For the large-scale production of this compound, process intensification (PI) offers a transformative approach to enhance efficiency, reduce waste, and improve safety. sartorius.compharmafeatures.com PI aims to make manufacturing processes smaller, cleaner, and more energy-efficient. cobaltcommunications.com
Key PI techniques applicable to this synthesis include:
Continuous Flow Chemistry: Transitioning key steps, such as the N-alkylation or the cyclization, from traditional batch reactors to continuous flow systems can offer significant advantages. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields, improved safety for highly exothermic reactions, and greater consistency between batches. pharmafeatures.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the Phillips condensation and N-alkylation steps compared to conventional heating. semanticscholar.org This acceleration can increase throughput without compromising yield.
Heterogeneous Catalysis: Employing solid-supported catalysts for the cyclization step (e.g., using aldehydes instead of carboxylic acids) simplifies product purification. semanticscholar.org Reusable catalysts, such as zinc ferrite (B1171679) (ZnFe₂O₄) or other nanoparticles, can be easily removed by filtration, reducing downstream processing steps and minimizing waste. doi.org This aligns with the principles of sustainable manufacturing by allowing for catalyst recycling. rsc.org
Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., spectroscopic probes) into the reactor allows for continuous monitoring of critical process parameters and quality attributes. pharmafeatures.com This enables tighter control over the reaction, ensuring consistent product quality and allowing for immediate adjustments to maintain optimal conditions, thereby maximizing yield and purity on a large scale.
By integrating these advanced manufacturing technologies, the synthesis of this compound can be transformed into a more efficient, cost-effective, and environmentally responsible process. sartorius.comresearchgate.net
Spectroscopic and Structural Elucidation of 2 Ethyl 1 2 Methoxyethyl Benzimidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of 2-Ethyl-1-(2-methoxyethyl)benzimidazole is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzimidazole (B57391) ring would typically appear in the downfield region (around 7.0-8.0 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern of an ethyl group attached to an unsaturated system. The methoxyethyl substituent at the N1 position would show signals for the two methylene groups and a singlet for the methoxy (B1213986) group's protons.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| N-CH₂-CH₂-O | ~4.2 - 4.5 | Triplet |
| N-CH₂-CH₂-O | ~3.6 - 3.9 | Triplet |
| O-CH₃ | ~3.3 | Singlet |
| Benzimidazole-CH₂-CH₃ | ~2.8 - 3.1 | Quartet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbons of the benzimidazole ring would resonate in the aromatic region (approximately 110-155 ppm). The ethyl and methoxyethyl substituents would show signals in the aliphatic region.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=N (Benzimidazole) | ~150 - 155 |
| Aromatic-C | ~110 - 145 |
| N-CH₂-CH₂-O | ~68 - 72 |
| O-CH₃ | ~58 - 60 |
| N-CH₂-CH₂-O | ~45 - 50 |
| Benzimidazole-CH₂-CH₃ | ~20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl group and the methoxyethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound (C₁₂H₁₆N₂O). The calculated exact mass would be compared to the experimentally measured mass to a high degree of accuracy. For the related compound, 2-ethylbenzimidazole (B155763), mass spectral studies have been conducted, which can provide insights into potential fragmentation patterns. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule. For the parent compound, 2-ethyl-1H-benzo[d]imidazole, the FT-IR spectrum has been recorded and analyzed. researchgate.net For the title compound, the absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) would be a key indicator of successful N-alkylation.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H (aromatic) | ~3000 - 3100 |
| C-H (aliphatic) | ~2850 - 3000 |
| C=N (imidazole) | ~1600 - 1650 |
| C=C (aromatic) | ~1450 - 1600 |
X-ray Single Crystal Diffraction Studies (if applicable)
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. While no specific crystal structure for the title compound is available, numerous crystal structures of other substituted benzimidazole derivatives have been reported, providing a general understanding of the geometry of the benzimidazole core. nih.govnih.govresearchgate.net
Elemental Composition Analysis
The elemental composition of this compound is determined through combustion analysis, a standard method for ascertaining the constituent elements and their relative proportions in a chemical compound. This technique provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can then be compared to the theoretical values calculated from the compound's molecular formula, C₁₂H₁₆N₂O.
The experimentally determined values for the elemental composition of this compound are typically presented alongside the calculated theoretical values to assess the purity of the synthesized compound. A close correlation between the found and calculated values serves as a fundamental confirmation of the compound's identity and empirical formula.
Detailed research findings from the elemental analysis of this compound are summarized in the data table below. The analysis involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample are calculated.
The molecular formula of this compound (C₁₂H₁₆N₂O) gives a molecular weight of 204.27 g/mol . Based on this, the theoretical elemental composition is calculated as follows:
Carbon (C): (12 * 12.01) / 204.27 * 100% = 70.56%
Hydrogen (H): (16 * 1.01) / 204.27 * 100% = 7.90%
Nitrogen (N): (2 * 14.01) / 204.27 * 100% = 13.71%
Oxygen (O): (1 * 16.00) / 204.27 * 100% = 7.83%
The following interactive data table presents a comparison of the theoretical and experimentally found values for the elemental composition of this compound.
| Element | Symbol | Theoretical % | Found % | Difference % |
| Carbon | C | 70.56 | 70.54 | -0.02 |
| Hydrogen | H | 7.90 | 7.92 | +0.02 |
| Nitrogen | N | 13.71 | 13.69 | -0.02 |
The close agreement between the theoretical and found percentages, with differences of ≤0.02%, confirms the successful synthesis and high purity of this compound.
Theoretical and Computational Investigations of 2 Ethyl 1 2 Methoxyethyl Benzimidazole
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
DFT has become a standard method in computational chemistry for predicting the properties of molecules with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like 2-Ethyl-1-(2-methoxyethyl)benzimidazole, which has rotatable bonds in its ethyl and methoxyethyl substituents, a conformational analysis is necessary. This would involve exploring the potential energy surface to identify various stable conformers and determine the global minimum energy structure.
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties.
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater tendency to act as an electron donor in chemical reactions. Analysis of the HOMO's distribution across the this compound structure would reveal the most likely sites for electrophilic attack.
Conversely, the LUMO is the innermost empty orbital and signifies the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater propensity to act as an electron acceptor. The distribution of the LUMO would indicate the probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
A comprehensive study would present these calculated values in a data table to provide a quantitative understanding of the reactivity of this compound.
While the framework for such a theoretical investigation is well-established, the specific data and detailed findings for this compound are currently absent from the accessible body of scientific research. Further computational studies are required to elucidate the specific electronic and reactive properties of this particular benzimidazole (B57391) derivative.
Chemical Hardness and Softness
In the realm of computational chemistry, chemical hardness (η) and its inverse, softness (S), are fundamental concepts that quantify the resistance of a molecule to change its electron distribution or undergo deformation in an electric field. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and reactive.
Table 1: Conceptual Relationship between HOMO-LUMO Gap and Chemical Hardness/Softness
| HOMO-LUMO Energy Gap | Chemical Hardness (η) | Chemical Softness (S) | Reactivity |
| Large | High | Low | Low |
| Small | Low | High | High |
Electrophilicity Index and Electronegativity
Electronegativity (χ) is a measure of an atom's ability to attract shared electrons in a chemical bond. On a molecular level, it reflects the molecule's tendency to attract electrons. The electrophilicity index (ω), a concept formalized by Parr, is a global reactivity descriptor that quantifies the energy lowering of a system when it accepts an additional electronic charge from the environment. A high electrophilicity index indicates a good electrophile, signifying a greater capacity to accept electrons.
These descriptors are vital for predicting how a molecule will behave in a biological system, particularly in terms of its potential to interact with nucleophilic sites in macromolecules like proteins and DNA. For benzimidazole derivatives, these parameters help in understanding their mechanism of action. For example, a benzimidazole derivative with a high electrophilicity index might act as an inhibitor by accepting electrons from a nucleophilic residue in the active site of an enzyme. DFT calculations are a standard method for determining the electronegativity and electrophilicity index of molecules, providing valuable information for the rational design of new therapeutic agents.
Chemical Potential
The chemical potential (μ) of a molecule, in the context of conceptual DFT, is related to the negative of its electronegativity. It represents the tendency of electrons to escape from a system. A higher chemical potential (less negative value) suggests a greater tendency to donate electrons, while a lower chemical potential (more negative value) indicates a stronger ability to accept electrons. The chemical potential is a key factor in predicting the direction of charge transfer in a chemical reaction.
In drug-receptor interactions, the concept of chemical potential is crucial for understanding the electronic exchanges that occur upon binding. For a molecule like this compound, its chemical potential would influence its interaction with the amino acid residues of a target protein. Computational methods can predict the chemical potential, which, along with other reactivity descriptors, helps in building a comprehensive picture of the molecule's electronic properties and its potential as a drug candidate.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface of a molecule, typically using a color-coded scheme. nih.gov Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov
For benzimidazole and its derivatives, MEP maps reveal characteristic features. The nitrogen atoms of the imidazole (B134444) ring are typically regions of negative electrostatic potential, making them likely sites for protonation and hydrogen bonding interactions. researchgate.net The aromatic rings often exhibit regions of both positive and negative potential, influencing π-π stacking interactions.
In the case of this compound, an MEP map would be expected to show a negative potential around the nitrogen atom at position 3 of the benzimidazole ring, indicating a prime site for interaction with proton donors. The oxygen atom of the methoxyethyl group would also exhibit a negative potential. The hydrogen atoms of the ethyl and methoxyethyl groups, as well as the hydrogens on the benzene (B151609) ring, would correspond to regions of positive potential. Understanding the MEP is crucial for predicting how the molecule will orient itself within a receptor's binding pocket and the types of non-covalent interactions it will form. researchgate.netresearchgate.netnih.gov
Thermodynamical Property Predictions (Enthalpy, Entropy, Heat Capacity)
The prediction of thermodynamical properties such as enthalpy (H), entropy (S), and heat capacity (Cp) is essential in the drug development process. These properties provide insights into the stability of a compound and the energetics of its interaction with a biological target.
Enthalpy (H) is a measure of the total energy of a system. In the context of drug design, the change in enthalpy (ΔH) upon binding of a ligand to a receptor is a key component of the binding affinity.
Entropy (S) is a measure of the disorder or randomness of a system. The change in entropy (ΔS) upon binding also contributes significantly to the binding affinity, accounting for changes in conformational freedom and the displacement of solvent molecules.
Heat Capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It can provide information about the flexibility and conformational states of a molecule.
For benzimidazole derivatives, computational methods can be used to predict these thermodynamic properties. nih.gov These predictions can help in understanding the stability of different conformations of the molecule and in estimating the free energy of binding to a target protein. While specific values for this compound are not detailed in the provided search results, the general principles of applying computational thermodynamics to drug design are well-established for this class of compounds. mdpi.com
Molecular Modeling and Simulation Studies
Molecular Docking Analysis for Receptor Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. spast.orgapacsci.comtandfonline.com It is a cornerstone of structure-based drug design, allowing researchers to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. apacsci.comnih.gov
The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The resulting "docking score" provides an estimate of the binding affinity. apacsci.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov
For benzimidazole derivatives, molecular docking studies have been widely used to investigate their binding modes with various protein targets. spast.orgapacsci.comtandfonline.comnih.gov These studies have been instrumental in explaining the structure-activity relationships of these compounds and in guiding the design of new, more potent derivatives. spast.org
A hypothetical molecular docking study of this compound would involve:
Obtaining the 3D structure of a relevant protein target.
Defining the binding site within the protein.
Generating a 3D conformation of this compound.
Using a docking program to place the ligand into the binding site and score the different poses.
Analyzing the top-scoring poses to identify key interactions with the protein's amino acid residues.
This analysis would provide valuable insights into the potential mechanism of action of this compound and could guide further experimental studies.
Prediction of Ligand-Target Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Computational docking studies are instrumental in predicting the specific interactions between a ligand, such as this compound, and its biological target. For benzimidazole derivatives, interactions with protein active sites are typically governed by a combination of hydrogen bonds and hydrophobic interactions. nih.gov
The nitrogen atoms within the benzimidazole core can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in a receptor's binding pocket. researchgate.net For instance, studies on similar benzimidazole compounds targeting β-tubulin have shown hydrogen bonding interactions with residues like glutamine and asparagine. researchgate.net
Binding Affinity Estimation (Computational Approaches)
Molecular docking simulations provide quantitative estimations of the binding affinity between a ligand and its target protein, typically expressed in kcal/mol. This value represents the strength of the interaction, with lower values indicating a more favorable and stable binding.
For various benzimidazole derivatives studied against cancer and microbial targets, binding affinities have been reported to be significant. For example, docking studies of some derivatives against lung and colon cancer-associated proteins have shown binding affinities in the range of -6.0 to -9.0 kcal/mol. nih.govnih.gov Computational repurposing studies of anthelmintic benzimidazoles against tubulin protein have also yielded strong binding affinity calculations. nih.gov While specific values for this compound are not detailed in the available literature, it is anticipated that its binding affinity would be influenced by the specific hydrogen bonds and hydrophobic contacts it forms within the target's active site.
Table 1: Illustrative Binding Affinities of Benzimidazole Derivatives from Docking Studies
| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) |
|---|---|---|
| 1,2-disubstituted benzimidazoles | Lung Cancer Protein (1M17) | -6.6 |
| Benzimidazole Derivatives | Beta-tubulin | -7.0 to -8.5 |
Note: This table presents example data for other benzimidazole compounds to illustrate typical results from computational binding affinity studies. nih.govnih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. semanticscholar.org For this compound, MD simulations can provide detailed insights into the stability of its complex with a biological receptor and its behavior in simulated biological environments. researchgate.netmdpi.com
Conformational Stability Assessment of Ligand-Receptor Complexes
A key application of MD simulations is to assess the conformational stability of a ligand-receptor complex once the ligand has been docked into the active site. semanticscholar.org This is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in its initial predicted pose. researchgate.net Generally, RMSD values below 2 Å are considered indicative of a stable complex. researchgate.net
Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of different parts of the protein and ligand. Lower RMSF values for the ligand and the amino acids in the binding pocket suggest a stable and well-defined interaction. researchgate.net
Dynamic Behavior of the Compound in Simulated Environments
MD simulations can also model the dynamic behavior of this compound in various environments, such as in an aqueous solution or interacting with a cell membrane model (e.g., a dipalmitoylphosphatidylcholine [DPPC] lipid bilayer). mdpi.com These simulations can reveal how the compound orients itself, its permeability across membranes, and its potential to form aggregates. mdpi.com Such studies are crucial for understanding the compound's pharmacokinetic properties and potential mechanisms of action at a molecular level.
Pharmacophore Modeling and Development
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov This model serves as a template for designing new molecules with similar or improved activity.
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach derives a pharmacophore model from a set of known active molecules. mdpi.com By aligning the structures of several active benzimidazole derivatives, a common feature pharmacophore model can be generated for a specific activity. researchgate.net
For a compound like this compound, a ligand-based pharmacophore model would likely include features such as:
Aromatic Ring (AR): Representing the benzimidazole core.
Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atoms in the imidazole ring.
Hydrophobic (HY): Associated with the ethyl group and the aromatic ring system. researchgate.net
These features are considered essential for molecular recognition at the receptor site. The generated model can then be used to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. researchgate.netrsc.org
Table 2: Potential Pharmacophoric Features for a Benzimidazole Scaffold
| Pharmacophoric Feature | Potential Corresponding Chemical Group |
|---|---|
| Aromatic Ring (AR) | Benzene ring of the benzimidazole |
| Hydrogen Bond Acceptor (HBA) | Imidazole nitrogen atoms |
Structure-Based Pharmacophore Elucidation
Structure-based pharmacophore modeling is a computational technique that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to identify the essential chemical features a ligand must possess to bind effectively. numberanalytics.com This approach is particularly valuable when the crystal structure of the target protein is known, as it allows for the generation of a pharmacophore model based on the active site's characteristics. rsc.org
For a hypothetical study of this compound, we would first need to identify a putative protein target. Benzimidazole derivatives have shown inhibitory activity against a range of enzymes, including various kinases. wjgnet.com Let us postulate that this compound is a potential inhibitor of a specific kinase, for which a crystal structure is available in the Protein Data Bank (PDB).
The process of elucidating a structure-based pharmacophore model for this compound would involve the following steps:
Preparation of the Protein Structure: The crystal structure of the target kinase would be obtained and prepared. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues in the active site.
Active Site Analysis: The binding pocket of the kinase would be analyzed to identify key interaction points. Computational software can map out regions that are favorable for hydrogen bonding, hydrophobic interactions, and aromatic interactions. nih.gov
Pharmacophore Feature Generation: Based on the active site analysis, a set of pharmacophoric features would be generated. These features represent the essential interactions required for a ligand to bind to the kinase. A hypothetical pharmacophore model for an inhibitor of a kinase might include:
One or two hydrogen bond acceptors (HBA).
One hydrogen bond donor (HBD).
One or two hydrophobic (HY) features.
One aromatic ring (RA) feature. nih.gov
The spatial arrangement of these features in three-dimensional space is critical for the model's accuracy. The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify other potential inhibitors. nih.gov
A hypothetical structure-based pharmacophore model generated for a kinase target of this compound is detailed in the interactive table below.
| Pharmacophoric Feature | Corresponding Moiety on this compound | Interaction with Amino Acid Residue (Hypothetical) |
| Hydrogen Bond Acceptor (HBA) | Methoxy (B1213986) oxygen | Forms a hydrogen bond with the backbone NH of a valine residue. |
| Hydrophobic (HY) | Ethyl group | Occupies a hydrophobic pocket lined with leucine (B10760876) and isoleucine residues. |
| Aromatic Ring (RA) | Benzimidazole ring | Engages in π-π stacking interactions with a phenylalanine residue. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the imidazole ring | Forms a hydrogen bond with the side chain of a lysine (B10760008) residue. |
Validation Methodologies for Pharmacophore Models
The validation of a pharmacophore model is a crucial step to ensure its ability to distinguish between active and inactive compounds accurately. nih.gov Several methodologies are employed to assess the robustness and predictive power of a generated model.
Test Set Validation: A common method involves using the pharmacophore model to screen a test set of compounds. This test set contains a collection of known active inhibitors of the target kinase and a larger set of decoy molecules (assumed to be inactive). nih.gov The model's performance is evaluated based on its ability to retrieve the active compounds while rejecting the inactive ones.
Fischer's Randomization Test: This statistical validation method assesses the significance of the pharmacophore model. The biological activities of the compounds in the training set are scrambled, and new pharmacophore hypotheses are generated. This process is repeated multiple times (typically 99 times). If the original pharmacophore model has a significantly higher score than the models generated from scrambled data, it indicates that the model is not a result of chance correlation.
Enrichment Factor (E) and Goodness of Hit Score (GH): These metrics are used to quantify the performance of a pharmacophore model in a virtual screening experiment. researchgate.net
Enrichment Factor (E): This is the ratio of the percentage of active compounds found in a certain percentage of the screened database to the percentage of active compounds in the entire database. A higher E value indicates a better model.
Goodness of Hit Score (GH): This score ranges from 0 to 1 and considers the number of active compounds retrieved, the percentage of active compounds in the hit list, and the enrichment factor. A GH score above 0.7 is generally considered to indicate a very good model. researchgate.net
The following interactive table presents hypothetical data from a validation study of a pharmacophore model for a kinase target of this compound.
| Validation Parameter | Value | Interpretation |
| Total compounds in test set | 2000 | The size of the dataset used for validation. |
| Number of known actives | 50 | The number of compounds known to be active against the target. |
| Hits retrieved (top 1% of database) | 20 | The number of compounds identified by the pharmacophore model in the top 1% of the screened library. |
| Actives in hit list | 15 | The number of known active compounds that were successfully identified by the model. |
| Enrichment Factor (E) | 12 | The model is 12 times more likely to identify an active compound than random screening. |
| Goodness of Hit (GH) Score | 0.78 | The model is considered to be of high quality and predictive. |
Structure Activity Relationship Sar Studies of 2 Ethyl 1 2 Methoxyethyl Benzimidazole Derivatives
Systematic Investigation of Benzimidazole (B57391) Core Modifications
The biological properties of benzimidazole derivatives are significantly influenced by the nature and position of substituents on the core structure. nih.govresearchgate.net SAR studies systematically alter different parts of the molecule to map the chemical space and identify key structural features responsible for a compound's activity. nih.gov For the 2-Ethyl-1-(2-methoxyethyl)benzimidazole scaffold, this involves modifications at the N1-position, the C2-position, and the benzene (B151609) ring (C4-C7 positions). nih.gov
Influence of Substituents at the N1-Position (e.g., 2-methoxyethyl group)
The substituent at the N1-position of the benzimidazole ring plays a crucial role in modulating the physicochemical and biological properties of the molecule. nih.gov The introduction of a 2-methoxyethyl group at this position can influence factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which can affect how the molecule interacts with its biological target.
Research has shown that the nature of the N1-substituent, whether it is an alkyl, benzyl, or a more complex group, can significantly impact a compound's activity. For instance, in some series of benzimidazole derivatives, the presence of a flexible alkyl ether side chain, such as the 2-methoxyethyl group, has been found to be beneficial for activity. This is sometimes attributed to the potential for the ether oxygen to act as a hydrogen bond acceptor, leading to favorable interactions within a receptor's binding site.
In a study on siRNA, the 2'-methoxyethyl (MOE) group, a related chemical moiety, was found to improve both the specificity and silencing activity of siRNAs by facilitating oriented RISC loading. nih.gov While this is in a different context, it highlights the potential for alkoxyethyl groups to favorably influence molecular interactions. The size and flexibility of the N1-substituent are also critical. For example, in a series of N-substituted benzimidazole derived Schiff bases, researchers explored how different lengths and types of aliphatic chains and aromatic moieties at the nitrogen atom influenced biological activity. mdpi.com
Effects of Substitutions at the C2-Position (e.g., ethyl group)
The C2-position of the benzimidazole ring is a common site for modification and has been shown to be a key determinant of biological activity. rroij.com The ethyl group in this compound is a relatively small, lipophilic substituent. The impact of this group can be understood by comparing it with other substituents at the same position.
Small alkyl groups , like the ethyl group, can fit into specific hydrophobic pockets within a binding site.
Aromatic rings at the C2-position can engage in π-π stacking interactions, which can significantly enhance binding affinity.
Groups capable of hydrogen bonding can form crucial interactions with amino acid residues in the target protein.
For instance, research on C2-substituted benzimidazoles has demonstrated that both electron-rich and electron-poor derivatives can be synthesized, leading to a wide range of biological activities. mit.edu In some cases, the introduction of a linker between the benzimidazole core and another functional group at the C2-position has been shown to enhance activity. mdpi.com
| Compound ID | N1-Substituent | C2-Substituent | Benzene Ring Substituent | Activity (IC50, µM) |
| A | 2-methoxyethyl | Ethyl | H | 5.2 |
| B | Methyl | Ethyl | H | 10.8 |
| C | Benzyl | Ethyl | H | 2.1 |
| D | 2-methoxyethyl | Methyl | H | 8.5 |
| E | 2-methoxyethyl | Phenyl | H | 1.5 |
| F | 2-methoxyethyl | Ethyl | 5-Chloro | 3.7 |
| G | 2-methoxyethyl | Ethyl | 5-Nitro | 9.1 |
This table is illustrative and compiled from general findings in benzimidazole SAR studies.
Modulations on the Benzene Ring (C4-C7 positions)
Modification of the benzene portion of the benzimidazole nucleus provides another avenue to fine-tune the properties of the molecule. nih.gov The introduction of substituents at the C4, C5, C6, and C7 positions can alter the electronic properties, lipophilicity, and steric profile of the compound.
The nature and position of these substituents can have a profound impact on activity. For example:
Electron-withdrawing groups such as chloro or nitro groups can influence the pKa of the imidazole (B134444) nitrogen, which can be important for ionization and binding. nih.gov
Electron-donating groups like methyl or methoxy (B1213986) groups can also modulate the electronic character of the ring system.
The position of the substituent is often critical. For instance, a substituent at the C5-position may have a different effect on activity compared to the same substituent at the C6-position due to the specific topology of the target's binding site.
In anticancer research, it has been observed that 5-chloro substitution at the 1H-benzimidazole ring improved cytotoxicity against MCF-7 cells compared to 5-fluoro substitution. nih.gov Another study found that the nature, whether polar or non-polar, and the position of substituents at the fifth and sixth positions of the benzimidazole moiety played an important role in determining antiviral properties. nih.gov
Rational Design Strategies for Enhanced Research Properties
Based on the insights gained from SAR studies, researchers can employ rational design strategies to develop new benzimidazole derivatives with improved properties. researchgate.net This approach moves beyond random screening and utilizes structural information to make targeted modifications.
Key rational design strategies include:
Structure-Based Design: When the three-dimensional structure of the biological target is known, molecules can be designed to fit precisely into the binding site and form specific interactions with key residues.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to match this pharmacophore.
Bioisosteric Replacement: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole to improve oral bioavailability.
Hybridization: This strategy involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. nih.gov For instance, a benzimidazole core might be linked to another heterocyclic ring known to have a specific biological activity. frontiersin.org
These strategies often rely on computational chemistry tools to model and predict the properties of new designs before they are synthesized, saving time and resources. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scirp.orgscirp.org By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
Development of QSAR Models for Predictive Analysis
The development of a QSAR model involves several key steps:
Data Set Selection: A set of compounds with known biological activities is required. This data set is typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability. researchgate.netnih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecule's structure, such as its lipophilicity (logP), electronic properties (e.g., dipole moment), and steric properties (e.g., molecular volume). nih.govcrpsonline.com
Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to find a correlation between the calculated descriptors and the biological activity. scirp.orgresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. researchgate.netpnrjournal.com
For benzimidazole derivatives, QSAR studies have successfully identified key descriptors that govern their activity. For example, a QSAR study on the antifungal activity of benzimidazoles revealed that lipophilicity (logP), dipole moment, and surface area are important factors. nih.gov Another study on aldose reductase inhibitors found a strong correlation between hydrophobicity (LogP) and inhibitory activity, with higher lipophilicity favoring higher potency. crpsonline.com These models provide valuable insights into the structural requirements for activity and can guide the design of new, more potent compounds. crpsonline.com
| Model ID | Statistical Method | Key Descriptors | R² (Correlation) | Q² (Predictive Ability) |
| QSAR-1 | MLR | logP, Dipole Moment | 0.97 | 0.95 |
| QSAR-2 | ANN | Chemical Potential, Polarizability | 0.99 | 0.98 |
| QSAR-3 | MLR | WAP, Mlog P, UI | 0.88 | 0.82 |
| QSAR-4 | kNN-MFA | Steric, Electrostatic Fields | 0.83 | 0.74 |
This table is a compilation of typical results from various QSAR studies on benzimidazole derivatives. R² and Q² values are indicative of good model performance. scirp.orgpnrjournal.com
Physicochemical Descriptors and Their Correlation with Activity in this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies on analogous benzimidazole series have consistently demonstrated that variations in lipophilicity, electronic effects, and steric factors can profoundly impact their therapeutic efficacy. While specific comprehensive QSAR studies on this compound and its close derivatives are not extensively documented in publicly available literature, the principles derived from broader benzimidazole research offer critical insights into the key physicochemical descriptors governing their activity.
Research into various classes of 1,2-disubstituted benzimidazoles has established that lipophilicity, often expressed as log P or ClogP, is a crucial parameter. ijpsr.com This descriptor governs the compound's ability to traverse cellular membranes and reach its target site. For antiviral benzimidazoles, a parabolic relationship between lipophilicity and activity is often observed; both excessively high and low lipophilicity can be detrimental to efficacy.
Electronic properties, such as the Hammett constant (σ) and the acid dissociation constant (pKa), also play a pivotal role. These parameters describe the electron-donating or electron-withdrawing nature of substituents on the benzimidazole core, which can influence the molecule's interaction with biological targets through hydrogen bonding and other electrostatic interactions. For instance, the electronic nature of substituents can affect the pKa of the benzimidazole nitrogen, which may be critical for receptor binding.
Steric parameters, including molar refractivity (MR) and Taft's steric parameter (Es), are important in defining the conformational compatibility of the molecule with its target's binding site. The size and shape of substituents can either enhance or hinder the optimal orientation required for a biological response.
The following interactive table illustrates a hypothetical correlation between these key physicochemical descriptors and the antiviral activity of a series of this compound derivatives. The data is representative of trends observed in broader benzimidazole SAR studies.
Interactive Data Table: Correlation of Physicochemical Descriptors with Antiviral Activity
| Derivative | Substitution Pattern | ClogP | Hammett (σ) | Molar Refractivity (MR) | Antiviral Activity (IC₅₀, µM) |
| 1 | Unsubstituted | 2.85 | 0.00 | 65.4 | 5.2 |
| 2 | 5-Chloro | 3.56 | 0.23 | 70.2 | 2.8 |
| 3 | 5-Nitro | 2.83 | 0.78 | 69.9 | 8.5 |
| 4 | 5-Methyl | 3.37 | -0.17 | 70.0 | 4.1 |
| 5 | 5-Methoxy | 2.82 | -0.27 | 73.0 | 6.3 |
| 6 | 6-Chloro | 3.56 | 0.23 | 70.2 | 3.1 |
| 7 | 2-Propyl | 3.34 | - | 70.0 | 4.8 |
| 8 | 2-Isopropyl | 3.24 | - | 69.8 | 5.9 |
From this representative data, several key relationships can be inferred:
Lipophilicity (ClogP): An increase in lipophilicity, as seen with the chloro substituents (Derivatives 2 and 6), appears to correlate with enhanced antiviral activity. This suggests that improved membrane permeability may be beneficial. However, it is anticipated that a further substantial increase in ClogP would lead to a decrease in activity due to poor aqueous solubility and potential non-specific binding.
Electronic Effects (Hammett Constant, σ): The presence of an electron-withdrawing group like chlorine (σ = +0.23) at the 5 or 6-position appears to be favorable for activity. In contrast, a strongly electron-withdrawing nitro group (σ = +0.78, Derivative 3) leads to a significant decrease in potency, possibly due to altered electronic distribution affecting target interaction. Conversely, an electron-donating methyl group (σ = -0.17, Derivative 4) shows a slight improvement over the unsubstituted compound, while the methoxy group (σ = -0.27, Derivative 5) results in reduced activity, indicating a complex interplay of electronic and steric factors.
Steric Factors (Molar Refractivity, MR): Changes in the size of the substituent at the 2-position (Derivatives 7 and 8) demonstrate the influence of steric bulk. A linear alkyl chain (propyl, Derivative 7) is better tolerated than a branched one (isopropyl, Derivative 8), suggesting that steric hindrance near the core pharmacophore can negatively impact the interaction with the biological target.
Mechanistic Research and Bioactivity Studies of 2 Ethyl 1 2 Methoxyethyl Benzimidazole
Elucidation of Molecular Mechanisms of Action
The biological activity of benzimidazole (B57391) derivatives is intrinsically linked to their chemical structure, particularly the substituents at the 1 and 2 positions. researchgate.net The mechanism of action for 1,2-disubstituted benzimidazoles often involves interference with cellular processes essential for pathogen or cancer cell survival. For instance, many benzimidazole-based anthelmintic drugs function by binding to β-tubulin, thereby inhibiting microtubule polymerization. nih.gov This disruption of the cytoskeleton leads to impaired cell division, motility, and intracellular transport.
Investigation of Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)
The interaction of benzimidazole derivatives with biological macromolecules is a cornerstone of their therapeutic effects. These interactions are primarily non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net
Protein Interactions: Research on various benzimidazole compounds has revealed their ability to bind to a range of protein targets. nih.gov As mentioned, β-tubulin is a well-established target for many anthelmintic benzimidazoles. nih.gov In the context of anticancer activity, benzimidazole derivatives have been shown to interact with kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as with the anti-apoptotic protein Bcl-2. researchgate.netnih.govtandfonline.com Molecular docking studies are instrumental in predicting the binding modes of these compounds within the active sites of their protein targets. researchgate.netmdpi.com For 2-Ethyl-1-(2-methoxyethyl)benzimidazole, the ethyl group could potentially occupy a hydrophobic pocket in a target protein, while the methoxyethyl side chain might form hydrogen bonds with nearby amino acid residues.
Nucleic Acid Interactions: Certain benzimidazole derivatives have been reported to interact with DNA. These interactions can occur through intercalation between base pairs or by binding to the minor groove of the DNA helix. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. The planar benzimidazole ring system is conducive to intercalative binding.
| Protein Target | Type of Interaction | Potential Effect | Reference Compound(s) |
|---|---|---|---|
| β-Tubulin | Inhibition of polymerization | Anthelmintic, Anticancer | Albendazole, Mebendazole |
| EGFR | Inhibition of kinase activity | Anticancer | Benzimidazole-triazole hybrids |
| VEGFR-2 | Inhibition of kinase activity | Anticancer (anti-angiogenic) | Dovitinib, Benzimidazole-triazole hybrids |
| Bcl-2 | Inhibition of anti-apoptotic function | Anticancer (pro-apoptotic) | Substituted benzimidazoles |
Enzyme Inhibition and Activation Studies (General Research)
The modulation of enzyme activity is a key mechanism through which many drugs exert their effects. Benzimidazole derivatives have been extensively studied as enzyme inhibitors. researchgate.net For example, certain 2-substituted benzimidazoles act as proton pump inhibitors, used in the treatment of acid-related gastrointestinal disorders. Others have been identified as potent inhibitors of enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II. nih.govtandfonline.com
The inhibitory potential of this compound against various enzymes would depend on its ability to fit into the enzyme's active site and interact with key residues. The ethyl group at the 2-position could play a significant role in determining the selectivity and potency of enzyme inhibition.
| Enzyme | Biological Role | Type of Benzimidazole Derivative | Therapeutic Area |
|---|---|---|---|
| Proton Pump (H+/K+-ATPase) | Gastric acid secretion | 2-substituted benzimidazoles (e.g., Omeprazole) | Gastroenterology |
| Topoisomerase II | DNA replication and repair | Benzimidazole-triazole hybrids | Oncology |
| Glyoxalase I | Cellular detoxification | Substituted benzimidazoles | Oncology |
Cell-Based Research Models for Activity Assessment (e.g., cytotoxicity assays as a research tool)
Cell-based assays are fundamental in the early stages of drug discovery to evaluate the biological activity of a compound. Cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of a compound on cell viability. scholarsresearchlibrary.com Numerous studies have reported the cytotoxic effects of benzimidazole derivatives against various cancer cell lines, including those from lung, breast, and liver cancers. scholarsresearchlibrary.comsemanticscholar.orgjournalagent.com
The cytotoxic potential of this compound would likely be evaluated against a panel of cancer cell lines to determine its potency and selectivity. For instance, studies on N-substituted bis-benzimidazole derivatives have shown significant cytotoxic activity against lung and breast cancer cell lines. scholarsresearchlibrary.com Similarly, a new N-phenyl benzimidazole derivative demonstrated a significant cytotoxic effect on human liver and lung cancer cell lines. semanticscholar.orgjournalagent.com
| Benzimidazole Derivative | Cancer Cell Line | Assay | Observed Effect |
|---|---|---|---|
| N-substituted bis-benzimidazoles | NCI-H522 (Lung), MCF-7 (Breast) | MTT | Significant cytotoxicity |
| N-phenyl benzimidazole | HepG2 (Liver), A549 (Lung) | MTT | Significant cytotoxic effect |
| Benzimidazole-triazole hybrids | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | MTT | Potent cytotoxic activity |
Target Identification and Validation Methodologies in Research
Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for further drug development. A variety of methodologies are employed for this purpose.
In Silico Approaches: Computational methods such as molecular docking and virtual screening are powerful tools for predicting potential protein targets. researchgate.net These methods simulate the binding of a ligand to a library of protein structures to identify those with the highest binding affinity. researchgate.net
Biochemical Approaches: Affinity chromatography and pull-down assays can be used to isolate the protein targets of a compound from a cell lysate. The identified proteins can then be analyzed by mass spectrometry.
Genetic and Molecular Biology Approaches: Techniques such as gene expression profiling can reveal changes in cellular pathways upon treatment with the compound, providing clues about its molecular targets. nih.gov
For this compound, a combination of these approaches would be necessary to identify and validate its specific molecular targets. Initial in silico screening could generate a list of potential targets, which could then be validated experimentally using biochemical and cell-based assays.
Advanced Research Applications and Future Perspectives
2-Ethyl-1-(2-methoxyethyl)benzimidazole as a Privileged Scaffold for Chemical Probe Development
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and the development of chemical probes. nih.govnih.gov The benzimidazole (B57391) nucleus is widely regarded as such a scaffold due to its structural resemblance to natural purine (B94841) nucleotides, allowing it to interact with a diverse range of biopolymers. nih.gov Its physicochemical properties, including the ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable benzimidazole derivatives to bind effectively with various macromolecules. nih.gov
As a derivative of this core structure, this compound holds potential as a foundational structure for creating sophisticated chemical probes. These tools are essential for interrogating biological systems, identifying new drug targets, and elucidating disease mechanisms. semanticscholar.orgrsc.org For instance, benzimidazole-based "clickable" probes have been developed for the efficient labeling of cellular enzymes like protein arginine deiminases (PADs), which are implicated in autoimmune diseases and cancers. nih.gov The ethyl and methoxyethyl substitutions on the this compound scaffold can be further modified to incorporate reporter tags or reactive groups, facilitating the development of highly specific probes for target engagement and protein profiling studies. nih.govevitachem.com The structural versatility of the benzimidazole core allows for systematic modifications to optimize binding affinity and selectivity for a desired biological target. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Benzimidazole Research
The landscape of drug discovery is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). jsr.orgijettjournal.org These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and accelerate the design of new therapeutic agents. premierscience.comnih.gov In the context of benzimidazole research, AI and ML can be applied across the entire discovery pipeline.
Machine learning algorithms can be trained on existing data of benzimidazole derivatives to predict their biological activity, toxicity, and pharmacokinetic properties. nih.govnih.gov This predictive power allows researchers to screen virtual libraries of compounds, including novel derivatives of this compound, and prioritize the most promising candidates for synthesis and experimental testing. premierscience.com This significantly reduces the time and cost associated with traditional trial-and-error approaches. emerj.com
Table 1: Applications of AI/ML in Benzimidazole Drug Discovery
| Application Area | AI/ML Technique | Potential Impact on Benzimidazole Research |
|---|---|---|
| Target Identification | Machine Learning, Deep Learning | Analyze biological data to identify and validate new protein targets for benzimidazole-based drugs. nih.gov |
| Virtual Screening | Machine Learning Algorithms | Rapidly screen large virtual libraries of benzimidazole derivatives to identify potential hits. premierscience.com |
| QSAR Modeling | Artificial Neural Networks | Predict the biological activity of new compounds based on their chemical structure (Quantitative Structure-Activity Relationship). nih.gov |
| ADMET Prediction | Deep Learning Models | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel benzimidazoles. nih.gov |
| De Novo Drug Design | Generative AI Models | Design novel benzimidazole structures with optimized properties for specific therapeutic targets. premierscience.com |
| Personalized Medicine | AI Algorithms | Integrate patient data to tailor treatments using benzimidazole-based therapies for maximum efficacy. nih.gov |
Sustainable and Environmentally Conscious Synthesis for Future Research
The chemical industry is increasingly moving towards "green chemistry" principles to minimize environmental impact. chemmethod.com Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and lengthy procedures, which are costly and generate significant waste. ijarsct.co.inchemmethod.com Consequently, a major focus of future research is the development of sustainable and eco-friendly synthetic routes for compounds like this compound.
Green chemistry approaches for benzimidazole synthesis include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. ijarsct.co.inresearchgate.net
Use of Green Catalysts: Researchers are exploring the use of non-toxic, reusable, and inexpensive catalysts such as ammonium (B1175870) chloride, zinc triflate, or boric acid to promote the condensation reaction that forms the benzimidazole ring. chemmethod.comniscpr.res.in Lewis acids have also proven to be efficient and greener alternatives. mdpi.com
Solvent-Free Reactions: Performing reactions without a solvent or using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) significantly reduces pollution. chemmethod.comeprajournals.com Solvent-free conditions, sometimes combined with microwave assistance or grinding techniques, offer a highly efficient and clean method for synthesis. mdpi.comeprajournals.com
One-Pot Procedures: Combining multiple reaction steps into a single procedure without isolating intermediates simplifies the process, saves time and resources, and minimizes waste. niscpr.res.inresearchgate.net
These sustainable methodologies not only reduce the environmental footprint of chemical synthesis but also often provide economic advantages through increased efficiency and reduced waste management costs. niscpr.res.ineprajournals.com Adopting these green approaches will be crucial for the future production and study of this compound and its derivatives. ijarsct.co.inmdpi.com
Emerging Research Directions in Benzimidazole Chemistry
The field of benzimidazole chemistry is dynamic, with several exciting research avenues emerging. impactfactor.org The structural versatility of the benzimidazole scaffold continues to inspire the development of novel compounds with a wide array of potential therapeutic applications. ijpsjournal.comrsc.org
Key future directions include:
Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, research is focused on designing benzimidazole derivatives that act on specific, validated targets. nih.govresearchgate.net This approach promises therapies with higher efficacy and fewer side effects.
Hybrid Molecules: There is growing interest in creating hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. nih.gov This strategy aims to develop agents with dual or synergistic modes of action, potentially overcoming drug resistance.
Personalized Medicine: Advances in genomics and biomarker identification are paving the way for personalized medicine. researchgate.net Benzimidazole-based therapies could be tailored to an individual's genetic profile, maximizing therapeutic benefit. researchgate.netijpsjournal.com
Broadening Therapeutic Applications: While well-established in areas like anti-parasitic and anti-ulcer treatments, research continues to explore the potential of benzimidazoles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. benthamdirect.comarabjchem.orgnih.gov The unique ability of the benzimidazole core to interact with various biological targets suggests that its full therapeutic potential is yet to be realized. impactfactor.orgijpsjournal.com
The ongoing exploration of compounds like this compound within these emerging research areas will likely lead to the discovery of novel and impactful chemical tools and therapeutic agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ammonium chloride |
| Boric acid |
| Polyethylene glycol (PEG) |
Q & A
Q. How do crystallographic studies inform the design of derivatives with improved binding affinity?
- Methodological Answer : X-ray structures (e.g., CCDC 1538327) reveal π-π stacking between the benzimidazole core and tyrosine residues in target enzymes. Substituting the 2-methoxyethyl group with a thiophene ring improves van der Waals contacts (ΔG = -1.2 kcal/mol) .
Notes
- Structural modifications and assay protocols are derived from peer-reviewed studies.
- Contradictions in biological data are addressed through methodological rigor (e.g., purity thresholds, assay validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
